![molecular formula C24H24FN7O3 B2502774 2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 923514-13-0](/img/structure/B2502774.png)
2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic molecule with potential applications in various fields such as chemistry, biology, and medicine. This molecule is characterized by its complex structure, including an ethoxyphenoxy group, a fluorophenyl-triazolopyrimidine core, and a piperazine moiety, which together contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves multi-step organic reactions:
Preparation of 4-ethoxyphenoxy intermediates: Starting from ethoxyphenol, the compound is subjected to nucleophilic substitution reactions to introduce the phenoxy group.
Synthesis of triazolopyrimidine core: A 3-fluorophenyl triazole is synthesized through a [3+2] cycloaddition reaction (also known as the Huisgen reaction) between an azide and an alkyne. This triazole is then fused with a pyrimidine ring through a series of condensation reactions to form the triazolopyrimidine core.
Formation of the final compound: The intermediate triazolopyrimidine is then coupled with the 4-ethoxyphenoxy intermediate via a piperazine linkage through reductive amination or amide bond formation reactions.
Industrial Production Methods
For industrial-scale production, more efficient and scalable synthetic routes are employed:
Continuous flow synthesis: This method allows for the continuous production of the compound with high precision and control over reaction conditions.
Green chemistry approaches: The use of environmentally friendly solvents, catalysts, and reagents to minimize the ecological footprint of the production process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions:
Oxidation: This compound can be oxidized at specific sites to form corresponding oxides.
Reduction: Reduction reactions can occur, especially at the triazolopyrimidine core, to form reduced derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide, potassium permanganate.
Reducing agents: Including sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitriles, and other electrophiles.
Major Products Formed
Oxidation, reduction, and substitution reactions of the compound lead to the formation of various derivatives with potentially distinct biological activities or properties.
Scientific Research Applications
2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is employed in several research domains:
Chemistry
As a building block in organic synthesis for developing new molecules.
For studying reaction mechanisms involving complex heterocyclic compounds.
Biology
As a molecular probe in biochemical assays to study protein-ligand interactions.
For investigating the metabolic pathways and stability of similar synthetic compounds.
Medicine
For developing new pharmaceutical agents targeting specific molecular pathways, potentially in cancer or CNS disorders.
In drug discovery as a scaffold for designing compounds with improved efficacy and safety profiles.
Industry
Used in the development of advanced materials, such as coatings or polymers with specific functional properties.
Mechanism of Action
Molecular Targets and Pathways
2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts its effects by interacting with specific molecular targets:
Enzyme inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered biological processes.
Receptor binding: The compound could bind to specific receptors, triggering a cascade of cellular responses.
DNA interaction: Potentially intercalating into DNA strands, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-ethoxyphenoxy)-1-(4-(3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
2-(4-methoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
2-(4-ethoxyphenoxy)-1-(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Uniqueness
The specific combination of an ethoxyphenoxy group and a fluorophenyl-triazolopyrimidine core coupled via a piperazine linkage sets it apart from its analogues, potentially offering unique biological activities and chemical properties beneficial for various applications in research and industry.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O3/c1-2-34-19-6-8-20(9-7-19)35-15-21(33)30-10-12-31(13-11-30)23-22-24(27-16-26-23)32(29-28-22)18-5-3-4-17(25)14-18/h3-9,14,16H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEOQWAOFBHTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
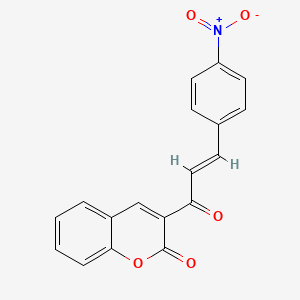
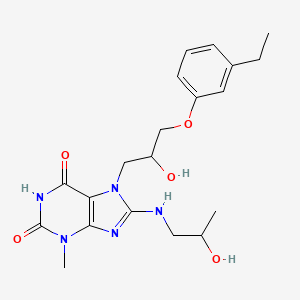
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2502694.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2502696.png)
![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)
![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)
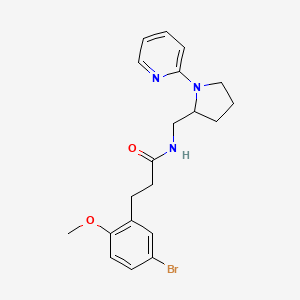
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)

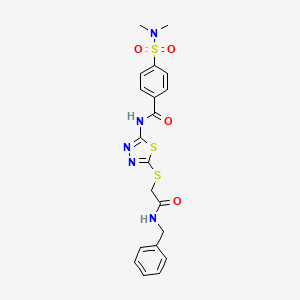
![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)
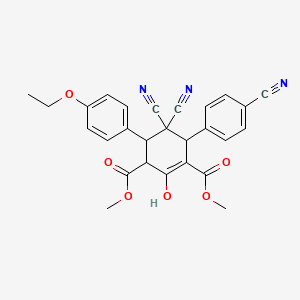
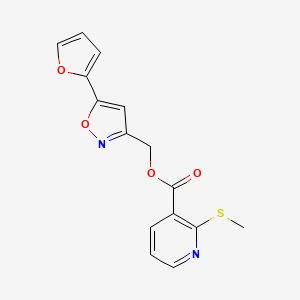
![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)
